

Cy7.5 Fluorescent Dye: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Cy7.5

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An in-depth exploration of the near-infrared fluorescent dye, **Cy7.5**, tailored for researchers, scientists, and drug development professionals. This guide details its core properties, applications, and the experimental protocols necessary for its effective use in advanced biological research.

Cyanine 7.5 (**Cy7.5**) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in the fields of biochemistry and molecular biology.^[1] Belonging to the cyanine dye family, it is characterized by two nitrogen atoms linked by an odd number of methine units.^{[2][3]} Its prominence stems from its long-wavelength spectral properties, which fall within the NIR window (700-900 nm). This region is advantageous for biological imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration, making **Cy7.5** particularly well-suited for *in vivo* imaging applications.^{[1][4][5][6]}

Core Properties of Cy7.5

Cy7.5 exhibits a high molar extinction coefficient and a respectable quantum yield, contributing to its bright fluorescent signal.^[1] The dye's spectral characteristics, along with other key quantitative data, are summarized in the table below. Its photostability and pH insensitivity across a broad range (pH 3-10) further enhance its utility in diverse experimental conditions.^{[1][4]}

Property	Value	Source(s)
Maximum Excitation Wavelength (λ_{abs})	~788 nm	[1][7]
Maximum Emission Wavelength (λ_{em})	~808 nm	[1][7]
Stokes Shift	~20 nm	[1]
Molar Extinction Coefficient (ϵ)	223,000 L·mol ⁻¹ ·cm ⁻¹	[7]
Fluorescence Quantum Yield (Φ)	0.10	[7][8]
Molecular Weight	Varies by derivative (e.g., ~943.09 g/mol for a specific form)	[9]
Solubility	Soluble in organic solvents like DMSO and DMF; water solubility varies by derivative (sulfo-cyanine versions are water-soluble).[9][10][11]	

Key Applications in Research and Drug Development

The unique spectral properties of **Cy7.5** make it a versatile dye for a range of applications:

- **In Vivo Imaging:** This is a primary application of **Cy7.5**.^[1] Its emission in the NIR spectrum allows for deep tissue imaging with minimal background signal, making it ideal for tracking cells, biomolecules, and drug candidates in small animal models.^{[5][6][12]}
- **Fluorescence Microscopy:** **Cy7.5** is used for clear imaging of cellular structures and processes.^[1]
- **Flow Cytometry:** The dye provides distinct and reliable signals for cell sorting and analysis.^[1]

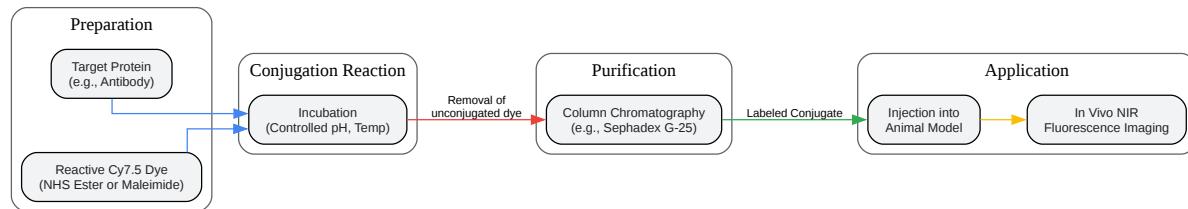
- Bioanalytical Assays: It is effective for the detection and analysis of multiple biomolecular targets.[1]

Experimental Protocols: Labeling Biomolecules with Cy7.5

Cy7.5 can be conjugated to various biomolecules, including proteins, antibodies, peptides, and oligonucleotides, through different reactive chemistries.[2][9] The most common methods involve amine-reactive NHS esters and thiol-reactive maleimides.

General Workflow for Biomolecule Conjugation and In Vivo Imaging

The following diagram illustrates a typical workflow from labeling a target protein with **Cy7.5** to its application in small animal in vivo imaging.



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A typical experimental workflow for **Cy7.5** conjugation and in vivo imaging.

Protocol 1: Amine-Reactive Labeling using Cy7.5 NHS Ester

This protocol is suitable for labeling proteins and other biomolecules containing primary amines (e.g., the ϵ -amino group of lysine residues).[10]

1. Reagent Preparation:

- Protein Solution: Prepare the protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).[\[2\]](#)[\[13\]](#) The pH should be adjusted to 8.0-9.0 to ensure the primary amines are deprotonated and reactive. A common choice is 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[\[14\]](#)
- **Cy7.5 NHS Ester Stock Solution:** Immediately before use, dissolve the **Cy7.5** NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[\[2\]](#)[\[13\]](#)

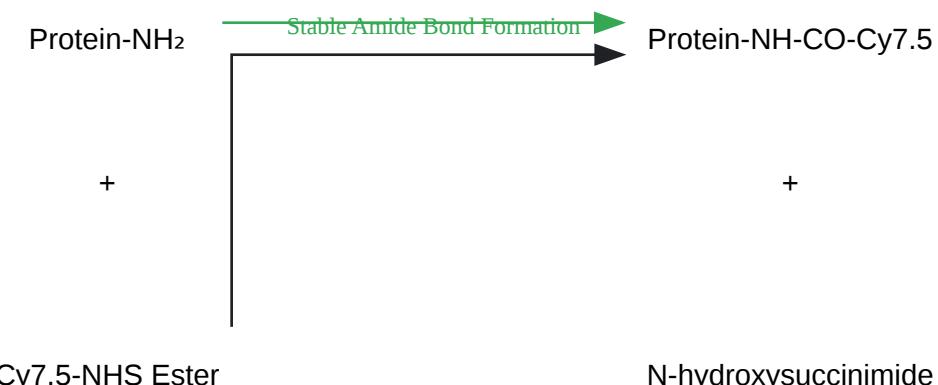
2. Conjugation Reaction:

- Calculate the required volume of the **Cy7.5** stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point, but this should be optimized for each specific protein.[\[2\]](#)[\[13\]](#)
- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[\[15\]](#)

3. Purification:

- Separate the **Cy7.5**-protein conjugate from the unreacted dye and other byproducts. This is typically achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[\[3\]](#)[\[13\]](#) [\[14\]](#)
- Collect the fractions containing the labeled protein, which can be identified by their color and absorbance.

The following diagram illustrates the chemical reaction between a primary amine and a **Cy7.5** NHS ester.



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Reaction mechanism for **Cy7.5** NHS ester conjugation with a primary amine.

Protocol 2: Thiol-Reactive Labeling using Cy7.5 Maleimide

This protocol is designed for labeling biomolecules with free sulfhydryl (thiol) groups, such as those found in cysteine residues.[16]

1. Reagent Preparation:

- Protein Solution: Dissolve the protein at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[16] The buffer must be free of thiol-containing reagents.
- (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) and incubate for 20-30 minutes at room temperature.[16] If DTT is used, it must be removed before adding the maleimide dye.
- **Cy7.5** Maleimide Stock Solution: Prepare a 10 mM stock solution of **Cy7.5** maleimide in anhydrous DMSO or DMF.

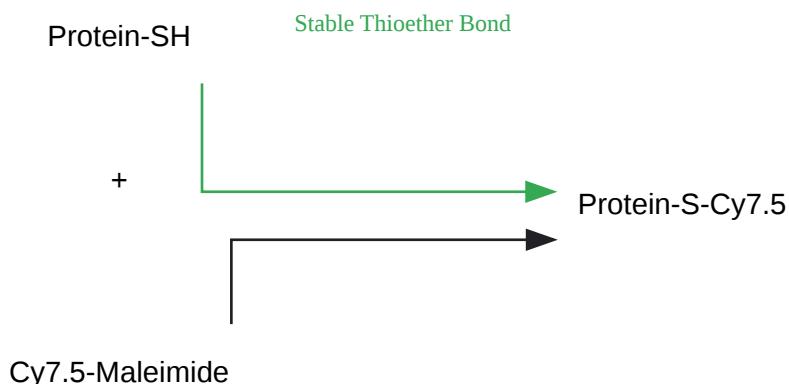
2. Conjugation Reaction:

- Add the **Cy7.5** maleimide stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[15]
- Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[16]
- Incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.

3. Purification:

- Purify the conjugate using gel filtration, dialysis, or HPLC to remove unreacted dye.[\[16\]](#)

The diagram below shows the reaction between a thiol group and a **Cy7.5** maleimide.



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Reaction mechanism for **Cy7.5** maleimide conjugation with a sulfhydryl group.

Conclusion

Cy7.5 is a powerful near-infrared fluorescent dye with significant advantages for biological research, particularly in the realm of *in vivo* imaging. Its high extinction coefficient, good quantum yield, and favorable spectral properties allow for sensitive detection with deep tissue penetration. By utilizing well-established conjugation protocols, researchers can effectively label a wide array of biomolecules, enabling detailed studies of their distribution, trafficking, and function in complex biological systems. This guide provides a foundational understanding and practical protocols to facilitate the successful integration of **Cy7.5** into advanced research and drug development workflows.

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